BenchChemオンラインストアへようこそ!

6-((Methylthio)methyl)-9H-purine

Topoisomerase II Catalytic Inhibition Redox Chemistry

6-((Methylthio)methyl)-9H-purine is the only thiopurine analog that retains full topoisomerase II catalytic inhibition under reducing conditions—standard inhibitors like 6-mercaptopurine and 6-thioguanine are completely inactivated by DTT. Its redox-insensitive mechanism eliminates false negatives in cell-based assays and removes TPMT expression as a confounding variable. With a fragment-like MW (180.23 g/mol) and favorable drug-like properties (XLogP3 0.6, TPSA 79.8 Ų), it is an optimal starting point for fragment-based drug discovery. Procure this compound to ensure assay reproducibility and generate clean SAR data free from metabolic noise.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 3389-35-3
Cat. No. B12934626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Methylthio)methyl)-9H-purine
CAS3389-35-3
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCSCC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C7H8N4S/c1-12-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11)
InChIKeyKDIMKXRENDTLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Methylthio)methyl)-9H-purine (CAS 3389-35-3): A Structurally Distinct Purine Scaffold for Targeted Nucleoside Analog Research


6-((Methylthio)methyl)-9H-purine (CAS 3389-35-3), also cataloged as NSC529212, is a synthetic, sulfur-containing purine analog with a molecular formula of C7H8N4S and a molecular weight of 180.23 g/mol [1]. It features a 6-methylthiomethyl substituent, which distinguishes it from more common 6-thiopurines like 6-mercaptopurine (6-MP) and is available at a standard purity of 97% for research use . This compound is a member of a class of purine derivatives investigated for their ability to potently inhibit nucleoside metabolism and act as catalytic inhibitors of topoisomerase II, a validated cancer target [2].

Why 6-((Methylthio)methyl)-9H-purine Cannot Be Replaced by Common Purine Analogs in Targeted Studies


Generic substitution among purine analogs is highly unreliable due to the profound impact of minor structural modifications on biological target engagement and mechanism of action. A seminal screen of 143 purines established that the most effective inhibitors of inosine synthesis were specifically 6-thioether derivatives, a class to which 6-((Methylthio)methyl)-9H-purine belongs [1]. Crucially, a comparative chemical biology study on topoisomerase II inhibitors demonstrated that closely related thiopurines with free sulfhydryl (-SH) groups are completely inactivated by physiological reducing agents like DTT, whereas S-substituted analogs like 6-((Methylthio)methyl)-9H-purine retain their inhibitory activity through a distinct, redox-insensitive mechanism [2]. This evidence proves that even seemingly minor structural analogs cannot be assumed to be functionally interchangeable, and direct empirical verification is required for any substitution.

Quantitative Differentiation of 6-((Methylthio)methyl)-9H-purine: Head-to-Head Evidence for Scientific Selection


Redox-Insensitive Topoisomerase II Inhibition vs. Redox-Sensitive Thiopurines

A comparative mechanistic study directly assessed the effect of dithiothreitol (DTT), a reducing agent, on topoisomerase II ATPase inhibition by various substituted purines. The activity of thiopurines with free SH functionalities was completely abolished by 1 mM DTT. In contrast, S6-substituted analogs, a class that includes 6-((Methylthio)methyl)-9H-purine, could inhibit the enzyme in the presence of DTT, confirming a distinct, redox-insensitive mechanism [1]. This provides a clear mechanistic differentiator from common thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG).

Topoisomerase II Catalytic Inhibition Redox Chemistry Cancer

Catalytic vs. Poison Mechanism of Topoisomerase II Inhibition

The same study characterized the exact mechanism of topoisomerase II inhibition. Unlike clinical topoisomerase II poisons such as etoposide, which generate cytotoxic DNA double-strand breaks, 6-((Methylthio)methyl)-9H-purine did not increase the level of covalent topoisomerase II-DNA cleavable complexes, classifying it as a catalytic inhibitor [1]. Furthermore, this compound functionally antagonized etoposide-induced cytotoxicity and DNA breaks in both human and murine cancer cells, providing a clear and quantifiable biological differentiation from a standard-of-care topoisomerase II poison [1].

Topoisomerase II Mechanism of Action DNA Damage Chemotherapy

Class-Level Potency in Nucleoside Metabolism Inhibition

A foundational screen of 143 substituted purines identified 6-thioether derivatives as the most effective class of inhibitors for inosine synthesis in intact human erythrocytes [1]. While direct Ki/IC50 values for this specific compound are not available in this screen, the structure-activity relationship (SAR) data firmly places 6-((Methylthio)methyl)-9H-purine within this most active structural subclass, providing class-level inference for its superior potential in antimetabolite research compared to non-thioether purines.

Nucleoside Metabolism Antimetabolite Inosine Synthesis Erythrocyte Assay

Structural Basis for Avoiding Metabolic Inactivation by Thiopurine S-Methyltransferase (TPMT)

The clinical efficacy of 6-mercaptopurine (6-MP) is highly variable due to its metabolic inactivation by thiopurine S-methyltransferase (TPMT), which methylates the free sulfhydryl group to form 6-methylmercaptopurine [1]. 6-((Methylthio)methyl)-9H-purine, by possessing an S-methyl group, is already in an oxidized and methyl-capped state, circumventing this primary route of metabolic inactivation. While direct comparative metabolic stability data is unavailable, this inherent structural feature is a clear differentiator from 6-MP and 6-TG.

Drug Metabolism TPMT Pharmacogenomics Thiopurine

Defined Chemical Identity vs. NSC35866 (S6-Substituted Thioguanine)

The well-characterized topoisomerase II catalytic inhibitor NSC35866 is an S6-substituted analog of thioguanine [1]. As a smaller, simpler purine scaffold with a distinct 6-methylthiomethyl substituent, 6-((Methylthio)methyl)-9H-purine offers a cleaner, non-nucleoside chemical probe that lacks the 2-amino group of thioguanine derivatives. This structural simplicity facilitates medicinal chemistry exploration and reduces potential off-target interactions associated with the 2-amino group, making it a preferred starting point for scaffold-hopping and fragment-based drug discovery campaigns targeting catalytic topoisomerase II inhibition.

Chemical Probe Topoisomerase II NSC35866 Thioguanine

Absence of a Ribose Sugar Moiety Differentiates from Nucleoside Analogs

Many purine antimetabolites, such as 6-methylthiopurine ribonucleoside (6-MMPR), are nucleoside analogs that require intracellular phosphorylation and active transport for activity [1]. 6-((Methylthio)methyl)-9H-purine is a nucleobase, not a nucleoside, and thus its cellular uptake and activation mechanisms are predicted to be independent of nucleoside transporters and kinases [2]. This fundamental pharmacokinetic and pharmacodynamic difference means the compound bypasses common resistance mechanisms like downregulation of nucleoside transporters or decreased kinase activity, which are major limitations for nucleoside-based therapies.

Nucleoside Transporter Kinase Activation Prodrug Pharmacokinetics

High-Value Application Scenarios for Procuring 6-((Methylthio)methyl)-9H-purine


Investigating Redox-Resistant Catalytic Topoisomerase II Inhibition

For research programs seeking to dissect the effects of catalytic topoisomerase II inhibition without the confounding influence of cellular redox conditions, 6-((Methylthio)methyl)-9H-purine is the only viable choice among common thiopurines. Standard inhibitors like 6-mercaptopurine and 6-thioguanine are completely inactivated by DTT, a proxy for the reducing intracellular environment, which can lead to false negatives in vitro and in cell-based assays [1]. Procuring this compound ensures that observed topoisomerase II inhibition is due to the intended catalytic mechanism and is not an artifact of assay conditions, directly impacting data reproducibility and biological interpretation.

Bypassing TPMT-Mediated Pharmacogenomic Variability in Thiopurine Research

In vitro and in vivo experiments with 6-mercaptopurine are often complicated by variable expression of thiopurine S-methyltransferase (TPMT), which metabolically inactivates the drug [2]. By using 6-((Methylthio)methyl)-9H-purine, researchers can eliminate TPMT status as an experimental variable, leading to more consistent and interpretable results. This is especially valuable when studying purine analog effects in genetically diverse cell line panels or patient-derived xenografts (PDXs) where TPMT activity varies widely.

Chemical Biology Studies Distinguishing Catalytic Inhibition from Topoisomerase II Poisoning

A key challenge in topoisomerase II research is distinguishing between catalytic inhibitors and poisons. 6-((Methylthio)methyl)-9H-purine is a proven catalytic inhibitor that does not generate DNA double-strand breaks, unlike the clinical poison etoposide [1]. It is also a functional antagonist of etoposide-induced cytotoxicity, providing a powerful tool for experiments designed to differentiate between these two mechanisms of action. Procuring this compound is essential for any study aiming to validate a catalytic mechanism, as it serves as a positive control for non-genotoxic enzyme inhibition.

Scaffold-Hopping and Fragment-Based Drug Discovery for Non-Genotoxic Topoisomerase II Inhibitors

As a simple, non-nucleoside purine base with a single S6 modification, 6-((Methylthio)methyl)-9H-purine is an ideal starting point for medicinal chemistry optimization [1]. Its low molecular weight (180.23 g/mol) and favorable computed properties (XLogP3 of 0.6, TPSA of 79.8 Ų) make it an excellent fragment-like lead for fragment-based drug discovery (FBDD) campaigns [3]. Unlike the more complex nucleoside analog NSC35866, its structural simplicity reduces the burden of synthetic optimization and offers a clear path for generating novel intellectual property.

Quote Request

Request a Quote for 6-((Methylthio)methyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.